3-Bromo-4,5-difluorobenzamide
Description
The study of 3-Bromo-4,5-difluorobenzamide is deeply rooted in the principles of halogenated aromatic amide chemistry. This class of compounds is characterized by the presence of one or more halogen atoms and an amide functional group attached to an aromatic ring. The interplay of these components imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential applications.
Halogenated aromatic amides are a cornerstone in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. google.comgoogle.com The introduction of halogen atoms, such as bromine and fluorine, into the aromatic ring can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.com The amide group, on the other hand, provides a site for further chemical modifications and can participate in hydrogen bonding, a crucial interaction in biological systems.
This compound is a prime example of this class, featuring a bromine atom and two fluorine atoms strategically positioned on the benzamide (B126) scaffold. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring, while the bromine atom serves as a versatile handle for various cross-coupling reactions. This specific substitution pattern makes it a valuable precursor for creating more complex and highly functionalized molecules.
The true strength of this compound lies in its role as a modular building block. Its chemical structure is pre-organized with distinct reactive sites, allowing for a stepwise and controlled approach to the synthesis of target molecules. This modularity is a key principle in modern organic synthesis, enabling chemists to construct complex architectures with high precision and efficiency.
The bromine atom at the 3-position is particularly significant. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental tools in the synthetic chemist's arsenal, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This capability enables the introduction of a wide range of substituents at this position, leading to a diverse library of derivatives.
Furthermore, the amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing additional avenues for structural diversification. The fluorine atoms at the 4- and 5-positions, while generally less reactive, play a crucial role in modulating the electronic properties of the molecule and can influence the regioselectivity of certain reactions.
The utility of this building block is evident in its application in the synthesis of various heterocyclic compounds and other complex organic structures. Its precursors, such as 3-bromo-4,5-difluorobenzoic acid and 3-bromo-4,5-difluorobenzonitrile (B2637919), are also important intermediates in their own right, further highlighting the importance of this substitution pattern in chemical synthesis. synquestlabs.comamericanelements.comfluorochem.co.uksigmaaldrich.comapolloscientific.co.uk
Current research involving this compound and its derivatives is focused on several key areas. A major thrust is in the field of medicinal chemistry, where the unique properties of this scaffold are being exploited to design and synthesize new therapeutic agents. The ability to systematically modify the structure of the molecule allows for the fine-tuning of its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Another significant research direction is in the development of novel synthetic methodologies. Chemists are constantly seeking more efficient, sustainable, and atom-economical ways to synthesize and functionalize molecules. The reactivity of this compound makes it an excellent substrate for testing and developing new catalytic systems and reaction conditions.
Furthermore, the incorporation of this building block into advanced materials is an emerging area of interest. The presence of fluorine atoms can impart unique properties to materials, such as enhanced thermal stability and altered electronic characteristics. Research in this area could lead to the development of new polymers, liquid crystals, and organic electronic devices.
The ongoing exploration of the chemistry of this compound promises to yield a wealth of new scientific knowledge and practical applications. Its versatility as a synthetic intermediate ensures that it will remain a valuable tool for chemists working at the forefront of discovery.
| Property | Data |
| Molecular Formula | C₇H₄BrF₂NO |
| CAS Number | 1439905-16-4 bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrF2NO |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
3-bromo-4,5-difluorobenzamide |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12) |
InChI Key |
FBSLEMBOJRGCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Bromo 4,5 Difluorobenzamide
Established and Emerging Synthetic Pathways to 3-Bromo-4,5-difluorobenzamide
The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the amide bond from a corresponding carboxylic acid or the introduction of the bromine atom onto a pre-existing difluorobenzamide core.
Direct Amidation and Halogenation Approaches to Fluorinated Benzamides
A primary and straightforward method for the synthesis of this compound is the direct amidation of its corresponding carboxylic acid precursor, 3-bromo-4,5-difluorobenzoic acid. This transformation is typically achieved by activating the carboxylic acid, followed by reaction with an ammonia source. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid to the more reactive acyl chloride. The subsequent addition of ammonia or an ammonia equivalent, such as ammonium hydroxide, leads to the formation of the desired benzamide (B126).
Alternatively, direct halogenation of a pre-formed 4,5-difluorobenzamide offers another synthetic route. This approach involves the electrophilic aromatic substitution of a bromine atom onto the aromatic ring. The directing effects of the amide and fluorine substituents guide the regioselectivity of this reaction. The amide group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing but deactivating. The interplay of these electronic effects, along with steric considerations, influences the position of bromination. Reagents such as N-bromosuccinimide (NBS) in the presence of a suitable acid catalyst are commonly employed for such transformations.
| Reagent/Method | Description | Precursor |
| SOCl₂ or (COCl)₂ then NH₃ | Activation of the carboxylic acid to an acyl chloride, followed by amidation. | 3-Bromo-4,5-difluorobenzoic acid |
| N-Bromosuccinimide (NBS) | Electrophilic bromination of the aromatic ring. | 4,5-Difluorobenzamide |
Convergent Synthesis from Polyhalogenated Aromatic Precursors
Convergent synthetic strategies provide an alternative and often more flexible approach to this compound, starting from readily available polyhalogenated aromatic compounds. A plausible convergent route could commence with a precursor such as 1,2,3-trifluoro-4-bromobenzene. Through a series of functional group interconversions, the target molecule can be assembled. For instance, a nucleophilic aromatic substitution (SNAAr) reaction could be employed to introduce a cyano group, which can then be hydrolyzed to the corresponding carboxylic acid and subsequently amidated. The strategic placement of the halogen atoms on the starting material is crucial for directing the regioselectivity of these transformations. The synthesis of various fluorinated aromatic polyamides and poly(amide-imide)s often relies on the polymerization of diamines and diacids derived from such polyhalogenated precursors, showcasing the utility of these building blocks in materials science.
Advanced Catalytic Methods for Functionalization
The bromine atom on the this compound scaffold serves as a versatile handle for a variety of advanced catalytic functionalization reactions, enabling the introduction of diverse molecular fragments.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound and Related Substrates
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an ideal substrate for such transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. bohrium.comresearchgate.net This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the benzamide. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.govmdpi.com
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly effective method. researchgate.netresearchgate.net This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, providing access to a diverse array of N-aryl benzamides. The choice of phosphine ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results. cjcatal.com
| Reaction | Catalyst/Ligand System | Coupling Partner | Bond Formed |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), phosphine ligand, base | Organoboron reagent (e.g., Ar-B(OH)₂) | C-C |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base | Amine (R₂NH) | C-N |
Directed C-H Functionalization Strategies in Benzamide Synthesis
Directed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of aromatic compounds. rsc.org The amide group in benzamides can act as a directing group, facilitating the selective activation and functionalization of the ortho C-H bonds. researchgate.net Rhodium-catalyzed C-H activation, for example, has been successfully employed for the olefination and arylation of benzamides. nih.govcjcatal.comnih.gov While the presence of fluorine atoms can influence the reactivity and regioselectivity of C-H activation, these methods offer a potential route to further functionalize the this compound core at positions adjacent to the amide group. acs.org For instance, the palladium-catalyzed direct arylation of perfluorobenzenes has been demonstrated, indicating the feasibility of C-H functionalization in highly fluorinated systems. nih.gov
Novel Defluorinative and Radical Approaches in Fluorinated Amide Synthesis
Recent advances in synthetic methodology have introduced novel strategies for the synthesis and functionalization of fluorinated amides that proceed through defluorinative or radical pathways.
Defluorinative Functionalization: The selective cleavage of a C-F bond in polyfluorinated arenes, followed by the formation of a new bond, offers a unique approach to synthesizing fluorinated molecules. researchgate.net For instance, a selective single-step amidation of polyfluoroarenes has been reported, which proceeds via nucleophilic aromatic substitution where an amine displaces a fluorine atom. nih.govnih.govmdpi.com This type of methodology could potentially be applied to precursors of this compound to introduce the amide functionality.
Radical Approaches: Radical reactions provide a complementary set of tools for the synthesis and modification of fluorinated compounds. Photoredox catalysis has enabled the development of mild and efficient methods for the introduction of fluorinated groups. mdpi.comnih.govthieme-connect.dedntb.gov.ua For example, radical trifluoromethylation of benzamide derivatives has been achieved, demonstrating the compatibility of the amide functionality with radical processes. researchgate.netresearchgate.netnih.govrsc.orgacs.org These radical approaches could be envisioned for the late-stage functionalization of this compound or its derivatives, allowing for the introduction of various fluorinated alkyl groups.
Functional Group Interconversions of the Amide Moiety and Aromatic Ring
The chemical versatility of this compound extends to the targeted transformations of its constituent functional groups—the amide moiety and the halogenated aromatic ring. These interconversions are pivotal for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical research.
Selective Reduction and Oxidation Reactions of the Amide Group
The amide functional group is a stable and relatively unreactive moiety, and its selective transformation in the presence of other reactive sites, such as halogen substituents on an aromatic ring, requires carefully chosen reagents and reaction conditions.
Selective Reduction:
The reduction of the amide group in this compound can theoretically yield either the corresponding aminomethyl derivative or the benzaldehyde derivative, depending on the reducing agent and the reaction parameters.
Reduction to Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, are typically employed for the complete reduction of amides to amines. In the case of this compound, this transformation would yield (3-bromo-4,5-difluorophenyl)methanamine. A critical consideration in this reaction is the potential for the competing reduction of the aryl halides, although carbon-halogen bonds are generally less susceptible to reduction by these hydrides compared to the amide group.
Partial Reduction to Aldehyde: The partial reduction of a primary amide to an aldehyde is a more challenging transformation. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often used for this purpose. The reaction proceeds through a stable intermediate that, upon aqueous workup, hydrolyzes to the aldehyde. The successful partial reduction of this compound would result in the formation of 3-bromo-4,5-difluorobenzaldehyde.
| Reactant | Reagent | Product | Transformation |
| This compound | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | (3-bromo-4,5-difluorophenyl)methanamine | Amide to Amine |
| This compound | Diisobutylaluminium hydride (DIBAL-H) | 3-bromo-4,5-difluorobenzaldehyde | Amide to Aldehyde |
Selective Oxidation:
The direct oxidation of a primary amide group is not a common transformation in organic synthesis. The nitrogen atom is already in a relatively high oxidation state. However, oxidative Hofmann rearrangement can be considered a transformation of the amide. In this reaction, treatment of a primary amide with a halogen (such as bromine) in the presence of a strong base leads to the formation of an amine with one fewer carbon atom, via an isocyanate intermediate. For this compound, this would theoretically yield 3-bromo-4,5-difluoroaniline.
| Reactant | Reagents | Product | Transformation |
| This compound | Bromine (Br₂), Strong Base (e.g., NaOH) | 3-bromo-4,5-difluoroaniline | Hofmann Rearrangement |
Nucleophilic Aromatic Substitution on Activated Halogenated Aromatic Systems
The presence of two electron-withdrawing fluorine atoms and an amide group on the benzene (B151609) ring of this compound makes the aromatic system susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a powerful method for introducing a variety of substituents onto the aromatic core.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The subsequent departure of a leaving group restores the aromaticity of the ring. libretexts.org The rate of SNAr reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
In the context of this compound, both bromine and fluorine atoms can potentially act as leaving groups. The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I. chemistrysteps.comstackexchange.comlibretexts.org This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates the initial attack by the nucleophile—the rate-determining step of the reaction. stackexchange.comyoutube.com
Therefore, in a reaction with a nucleophile, it is expected that one of the fluorine atoms would be preferentially displaced over the bromine atom. The position of the nucleophilic attack will be directed by the combined electronic effects of the substituents. The amide group and the halogens are deactivating groups that withdraw electron density from the ring, thereby activating it towards nucleophilic attack.
The regioselectivity of the substitution will depend on the specific reaction conditions and the nature of the incoming nucleophile. For instance, reaction with a strong nucleophile like sodium methoxide in methanol would be expected to yield a methoxy-substituted difluorobenzamide derivative, with the methoxy group replacing one of the fluorine atoms.
| Reactant | Nucleophile | Potential Product(s) | Key Transformation |
| This compound | RO⁻ (e.g., CH₃O⁻) | 3-Bromo-4-fluoro-5-methoxybenzamide or 3-Bromo-5-fluoro-4-methoxybenzamide | Nucleophilic Aromatic Substitution (displacement of Fluoride) |
| This compound | R₂NH (e.g., (CH₃)₂NH) | 3-Bromo-4-(dimethylamino)-5-fluorobenzamide or 3-Bromo-5-(dimethylamino)-4-fluorobenzamide | Nucleophilic Aromatic Substitution (displacement of Fluoride) |
It is important to note that while these transformations are predicted based on established principles of organic chemistry, the specific outcomes for this compound would need to be confirmed through experimental investigation.
Computational and Theoretical Insights into 3 Bromo 4,5 Difluorobenzamide Molecular Properties and Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and behavior. These methods are used to determine various electronic properties and reactivity descriptors that govern how a molecule interacts with others. nih.govresearchgate.net
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. mdpi.com For 3-Bromo-4,5-difluorobenzamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation. ijrte.orgmdpi.com These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles.
The optimized geometry is critical for understanding the molecule's stability and spatial arrangement. In related substituted benzamides, DFT calculations have been used to determine how substituents alter the geometry of the benzene (B151609) ring and the amide group. tandfonline.comiucr.org For this compound, the bulky bromine atom and the highly electronegative fluorine atoms are expected to cause slight distortions in the planarity of the benzene ring. The C-Br bond is anticipated to be significantly longer than other bonds to the ring, a common feature in brominated aromatics. ijrte.org
The following table presents representative optimized geometric parameters for this compound, derived from computational studies on analogous molecules. ijrte.org
Representative Optimized Geometric Parameters (DFT/B3LYP)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.91 Å |
| C-F Bond Length | ~1.35 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.36 Å |
| O=C-N Bond Angle | ~122° |
Note: These values are illustrative and based on data from structurally similar compounds.
DFT calculations also provide thermodynamic data, such as the enthalpy of formation, which indicates the molecule's energetic stability. For novel compounds, these calculations are invaluable for assessing their potential as high-energy materials or for understanding their thermal behavior. mdpi.com
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals determine how a molecule interacts with other chemical species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgrsc.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which has available lone pairs. The LUMO, conversely, is likely distributed over the electron-deficient aromatic ring, influenced by the electron-withdrawing fluorine and amide groups. researchgate.net This distribution makes the ring susceptible to nucleophilic attack.
Representative FMO Properties
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Region of electrophilic attack |
| LUMO Energy | ~ -1.5 eV | Region of nucleophilic attack |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high kinetic stability |
Note: These values are illustrative and based on data from analogous fluorinated and brominated aromatic compounds. researchgate.net
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. acs.orgnih.gov It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. walisongo.ac.id For this compound, the MEP map would show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogens and the aromatic protons. The electronegative fluorine atoms create a significant electron-deficient region on the adjacent carbon atoms, influencing the molecule's interaction with nucleophiles and electrophiles. walisongo.ac.idmdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. researchgate.netmdpi.com This analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals, revealing the significance of intramolecular charge transfer.
Representative NBO Analysis: Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π* (C-N) | ~30-40 |
| LP (N) | π* (C=O) | ~40-50 |
| LP (F) | π* (C-C) of ring | ~2-5 |
| LP (Br) | π* (C-C) of ring | ~1-3 |
Note: These values are representative and compiled from studies on similar substituted benzamides and halobenzenes. mdpi.comsnnu.edu.cn
Conformational Landscape and Intramolecular Interactions
The three-dimensional shape, or conformation, of a molecule is crucial to its function and reactivity. For flexible molecules like this compound, which has a rotatable amide group, conformational analysis is essential. nih.govebi.ac.uk This analysis involves mapping the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them. iucr.org
Reaction Mechanism Elucidation via Advanced Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com In this reaction, a nucleophile displaces one of the leaving groups (in this case, Br or F) on the aromatic ring. masterorganicchemistry.com
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. pressbooks.pub
Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org
Elimination: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub
The presence of strong electron-withdrawing groups, like the two fluorine atoms and the amide group in this compound, activates the ring for nucleophilic attack and stabilizes the Meisenheimer intermediate. masterorganicchemistry.com Computational modeling can map the entire reaction pathway, identifying the structures of transition states and intermediates and calculating their relative energies. This allows chemists to predict reaction rates and regioselectivity—that is, which leaving group (Br or F) is more likely to be displaced. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide in the rate-determining elimination step, but the initial attack is also crucial. DFT studies on related systems can clarify these mechanistic details and predict the most favorable reaction outcome. rsc.orgmasterorganicchemistry.com
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,5 Difluorobenzamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Bromo-4,5-difluorobenzamide. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be established.
While specific spectral data for this compound is not extensively published, its expected NMR characteristics can be predicted based on data from its precursors, such as 3-bromo-4-fluorobenzoic acid, and related difluorinated aromatic compounds. chemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide (-NH₂) protons. The two aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the adjacent fluorine atoms. The amide protons typically appear as a broad singlet, though their chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is expected to resonate at a downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon atom attached to the bromine (C-Br) will be influenced by the heavy atom effect, while carbons bonded to fluorine (C-F) will exhibit large one-bond ¹J(C-F) coupling constants.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 5 on the benzene (B151609) ring. The chemical shifts and coupling constants (both F-F and F-H) are highly sensitive to the substitution pattern on the ring, providing definitive evidence for the regiochemistry of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| H-2 | ¹H | ~7.8 - 8.2 | d or dd | Coupled to H-6 and F-5 |
| H-6 | ¹H | ~7.5 - 7.9 | d or dd | Coupled to H-2 and F-5 |
| -NH₂ | ¹H | Variable (broad) | s | Solvent and concentration dependent |
| C=O | ¹³C | ~165 - 170 | s | Carbonyl carbon |
| C-1 | ¹³C | ~130 - 135 | t | Coupled to adjacent fluorine atoms |
| C-2 | ¹³C | ~115 - 120 | d | |
| C-3 (C-Br) | ¹³C | ~110 - 115 | d | |
| C-4 (C-F) | ¹³C | ~150 - 155 | d (large J) | Large one-bond C-F coupling |
| C-5 (C-F) | ¹³C | ~145 - 150 | d (large J) | Large one-bond C-F coupling |
| C-6 | ¹³C | ~125 - 130 | d |
Note: Predicted values are based on analogous structures and substituent effects. Actual values may vary.
X-ray Crystallography for Detailed Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, and reveals the nature of intermolecular interactions that govern crystal packing.
For this compound, a single-crystal X-ray diffraction study would elucidate the planar conformation of the benzene ring and the orientation of the amide group relative to it. Key structural insights would include:
Intramolecular Geometry: Confirmation of the substitution pattern and precise measurement of C-Br, C-F, C-N, and C=O bond lengths.
Intermolecular Hydrogen Bonding: The amide group is a classic hydrogen bond donor (-NH₂) and acceptor (C=O). In the crystal lattice, molecules of this compound are expected to form extensive networks of N-H···O hydrogen bonds, often leading to the formation of dimers or extended chains. researchgate.net
Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming C-Br···O or C-Br···F interactions with neighboring molecules, which can influence the crystal packing. rsc.org
π-π Stacking: The electron-deficient nature of the difluorinated aromatic ring could facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure. iucr.org
Studies on closely related structures, such as 4-Bromo-2,6-difluorobenzamide, have shown that intermolecular N-H···O hydrogen bonds are the dominant interactions, creating supramolecular structures that define the crystal packing. Similar interactions are anticipated to be primary in the crystal structure of this compound.
Interactive Data Table: Expected Crystallographic Parameters and Interactions
| Parameter | Expected Finding | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |
| N-H···O Hydrogen Bonds | Present | Primary interaction forming dimers or chains, crucial for packing |
| C-Br···O/F Halogen Bonds | Possible | Secondary interaction influencing molecular arrangement |
| π-π Stacking | Possible | Contributes to the overall stability of the crystal lattice |
Vibrational Spectroscopy (FT-IR, FT-Raman, UV-Vis) for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. spectroscopyonline.com These techniques are complementary and highly effective for structural confirmation.
FT-IR and FT-Raman Spectroscopy:
Amide Group Vibrations: The amide functional group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is expected to be a very strong band in the FT-IR spectrum, typically around 1650-1680 cm⁻¹. The N-H stretching vibrations usually appear as two distinct bands in the 3100-3400 cm⁻¹ region. The N-H bending vibration (Amide II band) is found near 1600-1640 cm⁻¹.
Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.
C-F and C-Br Vibrations: The C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1200-1300 cm⁻¹ range. The C-Br stretching vibration occurs at lower frequencies, generally in the 500-600 cm⁻¹ range. indexcopernicus.com
Theoretical calculations using Density Functional Theory (DFT) can be used to predict the vibrational frequencies and compare them with experimental spectra, aiding in the precise assignment of each vibrational mode. ijrte.orgnih.gov
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the ultraviolet region, typically between 200 and 300 nm, corresponding to π→π* transitions of the benzene ring and n→π* transitions of the carbonyl group.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | FT-IR/Raman | 3100 - 3400 | Medium to Strong |
| C-H Stretch (Aromatic) | FT-IR/Raman | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | FT-IR | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | FT-IR | 1600 - 1640 | Medium |
| C=C Stretch (Aromatic) | FT-IR/Raman | 1400 - 1600 | Medium to Strong |
| C-F Stretch | FT-IR | 1200 - 1300 | Strong |
| C-Br Stretch | FT-IR/Raman | 500 - 600 | Medium |
Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org
For this compound (C₇H₄BrF₂NO), the molecular ion peak (M⁺) would be a key diagnostic feature. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation, providing structural clues. Common fragmentation pathways for benzamides include:
Alpha-cleavage: Loss of the amide group as a neutral radical (•NH₂) to form an acylium ion [M - 16]⁺.
Loss of Carbon Monoxide: The acylium ion can further lose carbon monoxide (CO) to yield a bromodifluorophenyl cation [M - 16 - 28]⁺.
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a [M - 79/81]⁺ fragment.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence, confirming the presence of C, H, Br, F, N, and O atoms in the correct proportions. amazonaws.combohrium.com
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |
| [C₇H₄BrF₂NO]⁺ | 237 | 239 | Molecular Ion (M⁺) |
| [C₇H₄F₂NO]⁺ | 158 | 158 | [M - Br]⁺ |
| [C₇H₂BrF₂O]⁺ | 221 | 223 | [M - NH₂]⁺ (Acylium ion) |
| [C₆H₂BrF₂]⁺ | 193 | 195 | [M - NH₂ - CO]⁺ |
| [C₆H₄F₂NO]⁺ | 142 | 142 | [M - CBr]⁺ (unlikely) |
Role of 3 Bromo 4,5 Difluorobenzamide in the Construction of Complex Chemical Architectures
Utilization as a Key Intermediate in Multi-Step Organic Synthesis
The true value of a chemical building block is demonstrated by its successful incorporation into longer, multi-step synthetic sequences to create complex, high-value molecules. 3-Bromo-4,5-difluorobenzamide and its immediate precursors, such as 3-bromo-4,5-difluorobenzaldehyde, serve as critical intermediates in the synthesis of sophisticated molecular targets, including those for medical imaging.
A notable example is the synthesis of a precursor for a PET imaging agent designed to target the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), which is of significant interest in neuroscience research. nih.gov The synthesis begins with 3-bromo-4,5-difluorobenzaldehyde, the aldehyde analog of the title compound. The aldehyde is first reacted with triethyl phosphonoacetate in a Horner-Wadsworth-Emmons reaction to form an acrylate (B77674) derivative, ethyl 3-(3-bromo-4,5-difluorophenyl)acrylate. nih.gov This reaction extends the carbon chain and introduces a new functional group, demonstrating the utility of the aldehyde as a scaffold for elaboration.
The subsequent steps involve a series of transformations that build a pyrrolidinone ring system onto the bromo-difluorophenyl core. This multi-step sequence highlights how the initial bromo-difluorophenyl structure is carried through several synthetic stages to become an integral part of a much larger and more complex molecule. nih.gov The synthesis of the key pyrrolidinone intermediate is outlined in the table below.
| Step | Starting Material | Reagent(s) | Product | Purpose |
| 1 | 3-Bromo-4,5-difluorobenzaldehyde | Triethyl phosphonoacetate, NaH | Ethyl 3-(3-bromo-4,5-difluorophenyl)acrylate | Chain extension via Horner-Wadsworth-Emmons reaction. nih.gov |
| 2 | Ethyl 3-(3-bromo-4,5-difluorophenyl)acrylate | Diethyl malonate, Piperidine | Diethyl 2-((3-bromo-4,5-difluorophenyl)(hydroxy)methyl)malonate | Michael addition to introduce malonate unit. |
| 3 | Diethyl 2-((3-bromo-4,5-difluorophenyl)(hydroxy)methyl)malonate | Aqueous NH₃ | 4-(3-Bromo-4,5-difluorophenyl)pyrrolidin-2-one | Ring formation to create the pyrrolidinone scaffold. nih.gov |
| 4 | 4-(3-Bromo-4,5-difluorophenyl)pyrrolidin-2-one | (3-Methylpyridin-4-yl)methanol, SOCl₂ | 4-(3-Bromo-4,5-difluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one | N-alkylation to introduce the final side chain. nih.gov |
This synthetic pathway showcases the role of the 3-bromo-4,5-difluorophenyl moiety as a foundational unit that is strategically modified to achieve a complex final structure. The bromine atom remains available for potential further diversification, such as radio-iodination, which was performed on a similar compound in the study. nih.gov
Design and Synthesis of Chemically Diverse Scaffolds Incorporating the this compound Core
The structure of this compound is conducive to the creation of a wide array of chemical scaffolds. The bromine atom acts as a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. Reactions like the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, are powerful tools for forming carbon-carbon bonds. By reacting this compound with various boronic acids, a library of biaryl compounds can be synthesized, where the second aryl group can be tailored to probe specific biological interactions or tune material properties.
The synthesis of the 4-(3-bromo-4,5-difluorophenyl)pyrrolidin-2-one scaffold, as detailed previously, is a prime example of building a complex heterocyclic system starting from a simple precursor like 3-bromo-4,5-difluorobenzaldehyde. nih.gov This transformation from a simple benzene (B151609) ring to a more three-dimensional pyrrolidinone structure is a common strategy in medicinal chemistry to access new chemical space and improve drug-like properties.
Furthermore, the amide functionality of this compound can be used to construct other important chemical motifs. For instance, amides can be dehydrated to nitriles, which are themselves versatile functional groups. The resulting 3-bromo-4,5-difluorobenzonitrile (B2637919) can then be used to synthesize heterocyclic structures like tetrazoles, which are common bioisosteres for carboxylic acids in drug design. The unique electronic properties conferred by the two fluorine atoms can influence the reactivity and orientation of these synthetic transformations, guiding the construction of specific isomers.
Precursor Chemistry for Advanced Material Science Intermediates
The field of material science increasingly relies on highly functionalized organic molecules to create advanced materials with tailored electronic and photophysical properties. Halogenated aromatic compounds are particularly sought after for these applications. The specific substitution pattern of this compound makes it, and its derivatives, attractive precursors for intermediates in this field.
For example, the closely related compound 3-bromo-4,5-difluorobenzonitrile has been utilized in the synthesis of materials for organic light-emitting diodes (OLEDs). apolloscientific.co.uk The introduction of fluorinated and brominated phenyl units into the molecular structure of OLED materials can enhance their thermal stability, influence their emission color, and improve device efficiency and lifetime.
Similarly, other isomers like 4-bromo-2,6-difluorobenzonitrile (B47616) have been investigated as passivating agents in perovskite solar cells (PSCs). rsc.org These additives can regulate the crystallization of the perovskite film, reduce defects, and suppress non-radiative recombination, leading to a significant improvement in power conversion efficiency and long-term stability. rsc.org The combination of a bromine atom (which can act as a halogen bond donor) and fluorine atoms (which can participate in hydrogen bonding) allows these molecules to interact favorably with the perovskite surface. rsc.org The use of 1-bromo-3,5-difluorobenzene (B42898) as an intermediate in the synthesis of liquid crystals further highlights the importance of this substitution pattern in controlling the physical properties of materials. lookchem.com
Given these examples, this compound can be considered a valuable precursor for creating novel organic materials. The amide group can be converted to other functionalities or used to link the bromo-difluoro-aromatic core to polymer backbones or other functional units, paving the way for new materials in electronics and energy applications.
Future Directions and Challenges in 3 Bromo 4,5 Difluorobenzamide Research
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production and Exploration
A significant frontier in the production of 3-Bromo-4,5-difluorobenzamide and its derivatives is the adoption of flow chemistry and automated synthesis. Traditional batch production methods for similar halogenated aromatic compounds can be effective but often face challenges in scalability, process control, and safety. Industrial-scale synthesis increasingly emphasizes careful control over reaction conditions to ensure high yield and purity, a goal readily achievable with continuous flow reactors and automated systems. For related compounds, flow chemistry techniques have been proposed to enable continuous production with improved scalability.
The integration of these platforms offers several advantages for this compound:
Enhanced Safety and Control: Continuous flow reactors handle smaller volumes of reactants at any given moment, minimizing risks associated with exothermic reactions or hazardous reagents. Precise control over temperature, pressure, and reaction time leads to higher reproducibility and purity.
Improved Efficiency and Scalability: Flow chemistry allows for seamless scaling from laboratory research to industrial production by extending the operation time rather than increasing the reactor volume.
Rapid Analogue Synthesis: Automated platforms can be programmed to rapidly generate a library of derivatives from the this compound scaffold. By systematically varying reaction partners and conditions, researchers can efficiently explore the chemical space around the core structure for applications in medicinal chemistry and materials science.
| Parameter | Batch Synthesis | Flow Chemistry & Automation |
| Scalability | Challenging, often requires re-optimization | Straightforward, "scale-out" approach |
| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |
| Process Control | Less precise, potential for hotspots | Superior control over temperature & mixing |
| Reproducibility | Can be variable between batches | High consistency and reproducibility |
| Exploration Speed | Slow, sequential synthesis | Rapid library generation |
Development of Sustainable and Atom-Economical Synthetic Routes
A major challenge in modern chemical synthesis is the development of environmentally benign and efficient processes. Future research on this compound will likely focus on creating more sustainable and atom-economical synthetic routes, moving away from traditional methods that may involve harsh conditions or wasteful reagents.
One promising approach is the use of greener brominating agents and reaction media. For instance, a patented method for the synthesis of the related precursor 3-bromo-4-fluorobenzaldehyde (B1265969) utilizes an aqueous solution of sodium bromide, hydrochloric acid, and sodium hypochlorite, avoiding the use of elemental bromine and organic solvents in the primary reaction phase. google.com Adapting such principles to the synthesis of this compound or its precursors could significantly reduce environmental impact. google.com This might involve the direct, catalyzed bromination of a 4,5-difluorobenzamide precursor using safer bromine sources.
Key goals for sustainable synthesis include:
High Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more environmentally friendly alternatives where possible.
Catalytic Processes: Employing catalysts to enable reactions under milder conditions and reduce the need for stoichiometric reagents.
Computational Design and Predictive Modeling for Novel Reactivity and Chemical Transformations
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. For this compound, computational methods like Density Functional Theory (DFT) and molecular docking can provide deep insights into its properties and potential reactivity.
DFT calculations can model the molecule's electronic structure, revealing bond lengths, bond angles, and electron density distribution. This information helps predict the most reactive sites on the molecule. For example, in related difluorobenzonitriles, the nitrile group and fluorine atoms create electron-deficient regions, influencing the compound's reactivity towards nucleophiles. Similar studies on this compound would elucidate the interplay between the electron-withdrawing fluorine atoms, the bromine atom, and the amide group, predicting its behavior in substitution and coupling reactions.
Frontier Molecular Orbital (HOMO-LUMO) analysis can predict how the molecule will interact with other reagents. researchgate.net A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is associated with high stability and low chemical reactivity. researchgate.net By modeling potential reaction pathways, chemists can screen for the most promising transformations before attempting them in the lab. Furthermore, computational models are increasingly used to predict the biological activity of derivatives, with molecular docking simulations helping to design molecules that can bind effectively to specific protein targets, such as enzymes. researchgate.net
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis | Bond lengths, electron density, reactive sites |
| HOMO-LUMO Analysis | Prediction of chemical reactivity and stability | Reaction pathways, kinetic stability researchgate.net |
| Molecular Docking | Simulation of binding to biological targets | Potential for medicinal chemistry applications researchgate.net |
| QSAR Studies | Quantitative Structure-Activity Relationship modeling | Prediction of biological activity for novel derivatives |
Exploration of New Chemical Applications in Advanced Organic Synthesis and Methodology Development
This compound is a versatile building block with significant potential for new applications in organic synthesis. The unique arrangement of its functional groups—a bromine atom suitable for cross-coupling, two fluorine atoms to modulate electronic properties and metabolic stability, and an amide group for hydrogen bonding and further transformation—makes it an attractive starting material.
Future research will likely explore its use in:
Synthesis of Bioactive Molecules: Halogenated benzamides are key components in many pharmaceuticals and agrochemicals. Derivatives of 2,6-difluorobenzamide, for example, have been developed as inhibitors of the bacterial cell division protein FtsZ, showing activity against drug-resistant bacteria like MRSA. researchgate.netnih.gov The specific substitution pattern of this compound could be leveraged to create novel analogues with unique biological profiles.
Development of Novel Heterocycles: The compound can serve as a precursor for a wide range of heterocyclic structures through reactions involving its bromine and amide functionalities. These heterocycles are central to medicinal chemistry and materials science.
Materials Science: The electronic properties conferred by the difluoro-bromo-aromatic system make it a candidate for the synthesis of advanced materials, such as those used in organic light-emitting diodes (OLEDs) or liquid crystals. myskinrecipes.comlookchem.comapolloscientific.co.uk
The challenge lies in developing novel synthetic methodologies that selectively functionalize the molecule, for instance, by achieving selective cross-coupling at the bromine position without disturbing the other functional groups, or by transforming the amide into other functionalities like nitriles or carboxylic acids. mdpi.com
Q & A
Q. What are the established synthetic routes for preparing 3-bromo-4,5-difluorobenzamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves converting 3-bromo-4,5-difluorobenzoic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O], followed by amidation with ammonia or amines . For example:
Acid Chloride Formation : React 3-bromo-4,5-difluorobenzoic acid with SOCl₂ under reflux (70–80°C) for 4–6 hours.
Amidation : Add excess aqueous or gaseous ammonia to the acyl chloride in anhydrous THF at 0–5°C.
Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC or NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, split patterns reflect fluorine coupling) and ¹⁹F NMR (δ -110 to -120 ppm for meta/para fluorines) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 238 (calculated for C₇H₅BrF₂NO). High-resolution MS (HRMS) confirms molecular formula .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Advanced Research Questions
Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while fluorine’s electronegativity deactivates the ring, directing reactions to the bromine site. For example:
- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst, arylboronic acid (1.2 equiv), and K₂CO₃ in DMF/H₂O (80°C, 12 h). Monitor regioselectivity via LC-MS .
- Controlled Conditions : Lower temperatures (50°C) minimize defluorination side reactions. Computational DFT studies predict activation barriers for competing pathways .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during catalytic transformations of this compound?
- Methodological Answer :
Q. How can researchers resolve contradictions in reported yield data for this compound derivatives?
- Methodological Answer : Discrepancies arise from:
- Impurity Profiles : Use LC-MS to identify byproducts (e.g., dehalogenated species) .
- Reaction Scale : Pilot small-scale reactions (≤1 mmol) before scaling up.
- Reproducibility : Standardize solvent drying (molecular sieves) and catalyst batches. Cross-validate results with independent labs .
Applications in Medicinal Chemistry
Q. What role does this compound play in designing kinase inhibitors?
- Methodological Answer : The compound serves as a core scaffold for ATP-competitive inhibitors. Fluorines enhance binding via dipole interactions with kinase hinge regions. Example protocol:
- Molecular Docking : Screen against PDB structures (e.g., EGFR kinase) using AutoDock Vina.
- SAR Studies : Modify the amide group (e.g., cyclopropylamine) to optimize IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
